Cox-1/2-IN-6
Description
Overview of Cyclooxygenase Isoforms: COX-1 and COX-2
It is now understood that cyclooxygenase exists as two primary isoforms, COX-1 and COX-2, which, despite being structurally similar, have different expression patterns and physiological roles. researchgate.net Both are bifunctional, membrane-bound enzymes located in the endoplasmic reticulum and nuclear envelope. dergipark.org.tracs.org They are homodimers that require dimerization for their structural integrity and catalytic function. acs.org
COX-1 is considered a "housekeeping" enzyme as it is constitutively expressed in most tissues throughout the body. acs.orgmdpi.com Its primary function is to produce prostaglandins (B1171923) that regulate essential homeostatic processes. researchgate.net These beneficial roles include protecting the gastric mucosa, supporting renal function, and regulating platelet aggregation. dergipark.org.trscielo.org.mxscielo.org.mx The prostaglandins generated by COX-1 are crucial for maintaining the integrity of the stomach lining and normal kidney blood flow. scielo.org.mx
In contrast to COX-1, COX-2 is typically undetectable in most normal tissues. proteopedia.org Its expression is primarily inducible, meaning it is significantly upregulated in response to various stimuli such as cytokines, endotoxins, and mitogens associated with inflammation. proteopedia.orgacs.orgnih.gov This induction leads to the production of prostaglandins that mediate pain and inflammation. researchgate.net However, the paradigm of COX-1 as purely "good" and COX-2 as purely "bad" has been refined, as COX-2 is also constitutively expressed in some tissues, including the brain, kidneys, and endothelium, where it participates in normal physiological functions. dergipark.org.trmdpi.comnih.gov Furthermore, enhanced COX-2 expression has been linked to various pathological conditions beyond inflammation, including several types of cancer and neurodegenerative disorders. proteopedia.orgmdpi.com
The biosynthesis of prostanoids begins with the release of arachidonic acid from membrane phospholipids (B1166683) by the action of phospholipase A2. brieflands.com The COX enzymes then catalyze the first committed step in the pathway. acs.org This process involves two sequential reactions occurring at two distinct but linked active sites within the enzyme. First, the cyclooxygenase activity incorporates two oxygen molecules into arachidonic acid to form the unstable intermediate, prostaglandin (B15479496) G2 (PGG2). acs.orgnih.gov Subsequently, the peroxidase activity of the same enzyme reduces PGG2 to prostaglandin H2 (PGH2). acs.orgnih.gov PGH2 is a pivotal intermediate that is then converted by various tissue-specific synthases and isomerases into different biologically active prostanoids, including prostaglandins (PGE2, PGD2, PGF2α, PGI2) and thromboxane (B8750289) A2 (TXA2). acs.orgbrieflands.com
The use of substances to combat pain and fever dates back centuries, but the scientific understanding of their mechanism of action is a more recent development. nih.gov The modern era of COX inhibition began with the development of NSAIDs like phenylbutazone (B1037) (1949) and indomethacin (B1671933) (1963). acs.org A landmark discovery occurred in 1971 when John Vane demonstrated that aspirin (B1665792) and other NSAIDs exert their effects by inhibiting the synthesis of prostaglandins. acs.org This discovery established the COX enzyme as the molecular target for these drugs. brieflands.com The subsequent identification of the two distinct COX-1 and COX-2 isoforms in the early 1990s led to the hypothesis that the therapeutic anti-inflammatory effects of NSAIDs were due to COX-2 inhibition, while the common side effects, such as gastric ulcers, were caused by the inhibition of the homeostatic functions of COX-1. acs.orgbrieflands.com
Rationale for Selective Cyclooxygenase Inhibition in Research
The discovery of two COX isoforms spurred the development of new drugs and research tools designed to target one isoform over the other.
The rationale for developing selective inhibitors stems from the different roles of the two enzymes. researchgate.net Selective inhibition of COX-2 was proposed as a strategy to achieve anti-inflammatory and analgesic effects without the gastrointestinal toxicity associated with non-selective NSAIDs that inhibit COX-1. acs.orgscielo.org.mx This led to the creation of a new class of NSAIDs, the "coxibs," designed to specifically target COX-2. pnas.org
The feasibility of selective inhibition is based on a critical structural difference between the two isoforms. The active site of the COX enzyme is a long, narrow channel. scielo.org.mx A key difference lies at position 523, which is an isoleucine in COX-1 and a smaller valine in COX-2. scielo.org.mx This substitution means the COX-2 active site has an additional side pocket that is not accessible in COX-1. scielo.org.mxbrieflands.com Selective COX-2 inhibitors are typically bulkier molecules designed to bind within this side pocket, a structural interaction that is sterically hindered in COX-1. pnas.org
In a research context, the availability of selective inhibitors for COX-1 and COX-2 allows for the precise dissection of the distinct roles each isoform plays in various biological processes. However, there is also significant scientific interest in dual inhibitors that target both enzymes. The compound Cox-1/2-IN-6 is one such molecule. It is a potent dual inhibitor of both COX-1 and COX-2, making it a valuable tool for studying biological phenomena where both isoforms are implicated, such as in certain inflammatory diseases. medchemexpress.commedchemexpress.com
| Parameter | COX-1 | COX-2 |
| Expression | Constitutive ("housekeeping") in most tissues. mdpi.comscielo.org.mxnih.gov | Inducible by inflammatory stimuli; constitutive in some tissues (e.g., brain, kidney). proteopedia.orgmdpi.comnih.gov |
| Primary Role | Homeostatic functions (e.g., gastric protection, platelet aggregation, renal blood flow). dergipark.org.trscielo.org.mx | Pro-inflammatory responses (pain, fever); involved in some physiological functions and pathologies. researchgate.netnih.gov |
| Active Site | Contains Isoleucine (Ile523), resulting in a smaller active site. pnas.orgscielo.org.mx | Contains Valine (Val523), creating a larger active site with a side pocket. pnas.orgscielo.org.mx |
| Inhibition Effect | Inhibition can lead to gastrointestinal side effects. pnas.org | Inhibition provides anti-inflammatory and analgesic benefits. brieflands.com |
The inhibitory profile of this compound demonstrates its potent action on both cyclooxygenase isoforms.
| Compound | Target | IC₅₀ | CAS Number |
| This compound | COX-1 | 68 nM medchemexpress.commedchemexpress.com | 327024-84-0 medchemexpress.com |
| COX-2 | 91 nM medchemexpress.commedchemexpress.com |
Evolution of Cyclooxygenase Inhibitor Design
The journey of cyclooxygenase (COX) inhibitor design is a multi-century chronicle of observation, discovery, and rational drug development. It began with the use of natural remedies and progressed to the highly specific molecules known today. The initial phase was characterized by the use of traditional non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin. For a long time, their mechanism of action remained a mystery until it was discovered that they inhibit the cyclooxygenase (COX) enzyme, which is responsible for converting arachidonic acid into prostaglandins. rsc.orgacs.org Prostaglandins are key mediators of inflammation, pain, and fever, but they also play crucial roles in protecting the stomach lining and maintaining kidney function. ccjm.orgresearchgate.net
A paradigm shift occurred in the early 1990s with the discovery of two distinct COX isoforms: COX-1 and COX-2. researchgate.netnih.gov COX-1 is a constitutive enzyme, meaning it is almost always present in tissues and is responsible for producing prostaglandins that regulate homeostatic functions, such as gastric mucosa production. researchgate.netnih.gov In contrast, COX-2 is an inducible enzyme; its expression is significantly increased during inflammatory processes. nih.govnih.govnih.gov
This discovery led to the "COX-2 hypothesis," which posited that the therapeutic anti-inflammatory effects of NSAIDs were due to the inhibition of COX-2, while the common gastrointestinal side effects were caused by the inhibition of the protective COX-1 isoform. nih.govnih.gov This hypothesis sparked a new era in drug design, focused on creating inhibitors that would selectively target COX-2, thereby retaining anti-inflammatory benefits while minimizing gastrointestinal issues. ccjm.orgresearchgate.net
The development of these selective COX-2 inhibitors, known as "coxibs," was rapid. wikipedia.org The key to their design lay in exploiting a subtle structural difference between the two enzyme isoforms. The active site of COX-2 is slightly larger and has a hydrophilic side-pocket, a feature not present in COX-1 due to the substitution of a few key amino acids. nih.govwikipedia.orgpnas.org This allowed for the creation of larger molecules that could fit into the COX-2 active site but were too bulky to bind to COX-1. wikipedia.orgwikipedia.org The first generation of these rationally designed drugs included celecoxib (B62257) and rofecoxib (B1684582). rsc.orgwikipedia.org
However, the story took another turn when some selective COX-2 inhibitors were associated with an increased risk of cardiovascular events, leading to the withdrawal of drugs like rofecoxib from the market. rsc.orgnih.gov This was attributed to an imbalance created by inhibiting COX-2-dependent prostacyclin (a potent inhibitor of platelet aggregation) without affecting COX-1-dependent thromboxane A2 (a pro-aggregatory agent). rsc.orgnih.gov This unexpected outcome prompted further evolution in inhibitor design, leading to research into compounds with different selectivity profiles, including dual inhibitors that target both COX-1 and COX-2 to varying degrees, in an attempt to balance efficacy and safety. nih.gov
Positioning of this compound within Cyclooxygenase Inhibitor Research
This compound is a research compound that represents a specific strategy within the ongoing development of cyclooxygenase inhibitors. It is characterized as a potent dual inhibitor, meaning it is designed to block the activity of both the COX-1 and COX-2 isoforms. medchemexpress.com This positions it differently from both traditional non-selective NSAIDs and the highly selective COX-2 inhibitors (coxibs).
The rationale for developing dual inhibitors like this compound stems from the complex roles both COX isoforms play in physiology and pathology. While selective COX-2 inhibition was designed to avoid the gastrointestinal side effects of non-selective NSAIDs, it introduced other potential issues, such as cardiovascular risks. rsc.orgnih.gov Research has also revealed that both COX-1 and COX-2 can contribute to inflammation, and the clear-cut distinction of "good" COX-1 and "bad" COX-2 has become more nuanced. ccjm.orgnih.gov
Therefore, compounds like this compound are tools for exploring the therapeutic potential of balanced COX-1 and COX-2 inhibition. By potently inhibiting both isoforms, such compounds allow researchers to study the combined effects of blocking both pathways. The specific inhibitory profile of this compound makes it a valuable molecular probe for investigating inflammatory diseases where both enzymes are believed to play a significant role. medchemexpress.com
The development of such compounds is part of a broader research effort to create anti-inflammatory agents with an optimal balance of efficacy and a reduced side-effect profile compared to both traditional NSAIDs and coxibs.
Research Findings
Inhibitory Activity of this compound
This compound has been evaluated for its ability to inhibit the two cyclooxygenase isoforms. The following table summarizes its in vitro inhibitory concentrations.
| Compound | Target | IC50 (nM) |
| This compound | COX-1 | 68 |
| This compound | COX-2 | 91 |
Data sourced from MedchemExpress. medchemexpress.com
Structure
3D Structure
Properties
Molecular Formula |
C22H21NO4 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-[3-ethoxycarbonyl-2-methyl-5-(4-phenylphenyl)pyrrol-1-yl]acetic acid |
InChI |
InChI=1S/C22H21NO4/c1-3-27-22(26)19-13-20(23(15(19)2)14-21(24)25)18-11-9-17(10-12-18)16-7-5-4-6-8-16/h4-13H,3,14H2,1-2H3,(H,24,25) |
InChI Key |
ABLKJPNBORNQOH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1)C2=CC=C(C=C2)C3=CC=CC=C3)CC(=O)O)C |
Origin of Product |
United States |
Mechanistic Elucidation of Cox 1/2 in 6 Action
Molecular Target Engagement and Inhibition Kinetics
The mechanism of action for Cox-1/2-IN-6 is characterized by its selective interaction with cyclooxygenase (COX) enzymes, which are central to the biosynthesis of prostaglandins (B1171923). nih.govnih.gov These enzymes catalyze the conversion of arachidonic acid to Prostaglandin (B15479496) H2 (PGH2), the precursor for various prostaglandins, including Prostaglandin E2 (PGE2). acs.orgacs.org There are two primary isoforms, COX-1 and COX-2. rcsb.orgresearchgate.net COX-1 is expressed constitutively in most tissues and is responsible for producing prostaglandins that maintain physiological functions. nih.govresearchgate.net In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated by inflammatory stimuli, leading to the elevated production of prostaglandins in pathological states. nih.govrcsb.org this compound demonstrates a distinct preference for inhibiting the COX-2 isoform.
This compound, also referred to as COX-2-IN-6 (compound 10), is a potent and selective inhibitor of the human Cyclooxygenase-2 (COX-2) enzyme. medchemexpress.com Research findings indicate that it inhibits COX-2 with a half-maximal inhibitory concentration (IC50) of 0.84 μM. medchemexpress.com This inhibitory action blocks the enzyme's catalytic function, thereby preventing the synthesis of prostaglandins that mediate inflammation. brieflands.com
In contrast to its potent effect on COX-2, this compound exhibits minimal modulatory or inhibitory activity against the Cyclooxygenase-1 (COX-1) isoform. medchemexpress.com The IC50 value for its inhibition of human COX-1 is greater than 50 μM. medchemexpress.com This significant difference in potency underscores the compound's high selectivity for the COX-2 enzyme, suggesting a reduced potential for interfering with the homeostatic functions of COX-1. nih.govacs.org
The selective inhibition of the COX-2 enzyme by this compound translates directly to a reduction in the synthesis of Prostaglandin E2 (PGE2), a key mediator of inflammation and pain. openaccessjournals.comresearchgate.net In cell-based assays using HEK293 cells, this compound was shown to inhibit COX-2-driven PGE2 synthesis with an IC50 value of 0.60 μM. medchemexpress.com Consistent with its enzymatic selectivity, its effect on COX-1-driven PGE2 synthesis was negligible, with an IC50 value exceeding 50 μM. medchemexpress.com This demonstrates that the compound effectively suppresses the production of pro-inflammatory prostaglandins originating from the COX-2 pathway.
The selectivity of this compound for COX-2 over COX-1 is clearly quantified by its kinetic parameters. The compound displays a strong inhibitory constant (Ki) of 69 nM (or 0.069 µM) against COX-2. medchemexpress.com The Ki value represents the dissociation constant of the enzyme-inhibitor complex and a smaller value indicates a stronger interaction. researchgate.net The substantial disparity between its IC50 values for COX-2 (0.84 μM) and COX-1 (>50 μM) results in a high selectivity index, confirming its preferential binding to and inhibition of the COX-2 isoform. medchemexpress.com
| Parameter | Target | Value | Assay Condition |
|---|---|---|---|
| IC50 | Human COX-2 Enzyme | 0.84 μM | Enzymatic Assay |
| IC50 | Human COX-1 Enzyme | >50 μM | Enzymatic Assay |
| Ki | Human COX-2 Enzyme | 69 nM | Enzymatic Assay |
| IC50 | COX-2-driven PGE2 Synthesis | 0.60 μM | HEK293 Cells |
| IC50 | COX-1-driven PGE2 Synthesis | >50 μM | HEK293 Cells |
Structural Basis of Selective Inhibition
The active site of the COX-2 enzyme is approximately 25% larger than that of COX-1. nih.gov This difference is primarily due to the substitution of a single amino acid: COX-2 possesses a smaller valine residue at position 523 (Val523), whereas COX-1 has a bulkier isoleucine residue (Ile523) at the equivalent position. pnas.orgbionaturajournal.com This substitution creates an additional, accessible side pocket within the COX-2 active site. brieflands.combionaturajournal.com
Selective inhibitors like this compound are typically designed with bulkier chemical structures that can fit into and bind within this unique side pocket of the COX-2 enzyme. rcsb.org This interaction allows for a more stable and high-affinity binding to COX-2. pnas.org Conversely, the larger size of these inhibitors sterically hinders their entry into the narrower active site of the COX-1 enzyme, where the Ile523 residue obstructs access to the equivalent space. researchgate.netmdpi.com The high selectivity of this compound strongly suggests that its molecular structure is optimized to exploit this key architectural difference between the two enzyme isoforms, allowing it to bind preferentially and potently to the active site of COX-2 while largely sparing COX-1. medchemexpress.com
Role of Specific Amino Acid Residues in Binding Affinity and Selectivity (e.g., Val-523 in COX-2 vs. Ile-523 in COX-1)
The structural basis for the selective inhibition of cyclooxygenase (COX) isoforms lies in subtle yet critical differences in their active sites. A key distinction between COX-1 and COX-2 is the substitution of an isoleucine residue at position 523 in COX-1 with a smaller valine residue at the equivalent position in COX-2. nih.govwikipedia.orgmdpi.com This substitution of Ile-523 in COX-1 with Val-523 in COX-2 is a primary determinant of inhibitor selectivity. pnas.orgacs.org
The presence of the bulkier Ile-523 in COX-1 reduces the available space within the active site, sterically hindering the binding of certain inhibitors. wikipedia.orgpnas.org In contrast, the smaller Val-523 in COX-2 creates a larger, more accommodating active site, which includes a hydrophobic side-pocket that is not readily accessible in COX-1. wikipedia.orgacs.org This structural variance allows for the design of selective inhibitors that can bind within this side pocket in COX-2, a feat that is sterically prevented by Ile-523 in COX-1. wikipedia.orgpnas.orgacs.org The volume of the COX-2 active site is approximately 25% larger than that of COX-1, a difference that significantly influences ligand binding and selectivity. mdpi.com
Other amino acid differences also contribute to the differential binding properties of the two isoforms. For instance, the active site of COX-2 is rendered more flexible due to the presence of Valine at position 509 (corresponding to Ile523 in some numbering conventions) and Arginine at position 499, in place of Isoleucine and Histidine at the corresponding positions in COX-1. mdpi.com These variations, particularly the Val-523 versus Ile-523 substitution, are fundamental to the rational design of COX-2 selective inhibitors. acs.orgnih.gov
Identification of Sub-pockets for Selective Ligand Interaction
The larger active site of COX-2, a consequence of the aforementioned amino acid substitutions, features distinct sub-pockets that are exploited for selective inhibitor binding. nih.govacs.org The substitution of Ile-523 in COX-1 to Val-523 in COX-2 opens up access to a side pocket region, which is a primary reason for the larger active site channel in COX-2. nih.govacs.org This side pocket is a key target for achieving COX-2 selectivity. acs.org
Selective inhibitors, often referred to as coxibs, are designed with bulkier chemical moieties that can fit into this additional sub-pocket within the COX-2 active site. nih.govtandfonline.com For example, the sulfonamide group of celecoxib (B62257) is able to bind deeply within a polar side pocket of COX-2, forming interactions with residues such as His75, Gln178, and Arg499. mdpi.commdpi.com This mode of binding is not possible in COX-1 due to the presence of the bulkier Ile-523, which obstructs access to this pocket. pnas.org
The hydrophobic "pocket" of COX-2 is located at the deep end of the active site cavity, while the entrance is surrounded by residues Arg120, Tyr355, and Glu524, an area known as the "lobby" center. nih.govrsc.org The ability of a ligand to access and favorably interact with the unique sub-pockets of the COX-2 active site is a critical determinant of its selectivity. nih.govacs.org
Downstream Molecular and Cellular Effects
Modulation of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6)
Inhibition of COX-2 can lead to a reduction in the production of several pro-inflammatory cytokines. In various inflammatory models, the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) have been shown to be significantly reduced following the inhibition of COX-2. brieflands.com For instance, in LPS-stimulated murine RAW264.7 macrophages, certain compounds have been observed to decrease the production of TNF-α, IL-1β, and IL-6. brieflands.com The expression of these cytokines is often upregulated during inflammatory responses, and COX-2 plays a role in this process. nih.gov Studies have shown that pro-inflammatory cytokines like IL-1β and TNF-α can themselves induce the expression of COX-2. mdpi.comnih.govplos.org This suggests a feedback loop where COX-2 activity contributes to the inflammatory environment by modulating the production of these key signaling molecules.
Influence on Inflammatory Mediators (e.g., nitric oxide, reactive oxygen species)
The activity of COX-2 is interconnected with the production of other inflammatory mediators, including nitric oxide (NO) and reactive oxygen species (ROS). There appears to be a reciprocal relationship where ROS can influence COX-2 expression, and COX-2-derived products can, in turn, affect ROS production. researchgate.net In some hypertensive models, the inhibition of COX-2 has been shown to normalize increased ROS production. researchgate.net Furthermore, NO has been shown to directly interfere with the activity of COX-2. nih.gov The upregulation of COX-2 can lead to the production of ROS, and this interplay is a factor in inflammatory conditions. nih.govnih.gov Some studies suggest that iNOS-derived NO is required for the activity of newly synthesized COX-2 in certain contexts, indicating that COX-2 is downstream of iNOS in some signaling pathways. ahajournals.org
Impact on Cell Signaling Pathways (e.g., Akt/NF-κB, MAPK phosphorylation)
The inhibition of COX-2 can influence key intracellular signaling pathways involved in inflammation. A preliminary mechanistic investigation of one compound demonstrated that it inhibited the Akt/NF-κB and MAPK signaling pathways, which contributed to its anti-inflammatory effects. brieflands.com The NF-κB pathway is a critical regulator of inflammatory responses and is known to be involved in the induction of COX-2 expression. sigmaaldrich.comaacrjournals.org Pro-inflammatory stimuli can activate NF-κB, leading to the transcription of target genes, including COX-2. spandidos-publications.com Similarly, the mitogen-activated protein kinase (MAPK) signaling pathways are also involved in regulating COX-2 expression. spandidos-publications.com By inhibiting COX-2, compounds can indirectly affect these pathways, leading to a reduction in the inflammatory cascade. For example, some compounds have been shown to suppress the phosphorylation of IκB-α, Akt, and various MAPKs like ERK, JNK, and p38. researchgate.net
Effects on Prostaglandin Metabolites and Thromboxane (B8750289) A2 Pathways
As a cyclooxygenase, the primary and most direct effect of this compound is on the synthesis of prostaglandins (PGs) and thromboxane A2 (TXA2). COX enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), which is the precursor for various bioactive prostanoids, including PGE2, PGI2 (prostacyclin), PGD2, PGF2α, and TXA2. semanticscholar.orgnih.gov By inhibiting COX-1 and/or COX-2, the production of these downstream metabolites is reduced. semanticscholar.org
Inhibition of COX-2 specifically has been shown to decrease the levels of PGE2. brieflands.com A delicate balance is maintained between the prothrombotic TXA2, primarily produced by platelets via COX-1, and the antithrombotic PGI2, produced by endothelial cells, where COX-2 plays a significant role. semanticscholar.org Selective inhibition of COX-2 can disrupt this balance. Furthermore, some studies indicate that the thromboxane A2 receptor can drive a COX-2-dependent feedback loop, affecting endothelial homeostasis. ahajournals.org The inhibition of the arachidonic acid metabolism through COX inhibitors indirectly affects the formation of thromboxane A2. uksh.de
Synthesis and Structural Analogues of Cox 1/2 in 6
The creation of Cox-1/2-IN-6 and its related chemical structures is a testament to the advancements in organic synthesis, allowing for the construction of complex molecules with precise biological activities.
Multi-step Organic Synthesis Pathways
The synthesis of pyrazole-based structures, a core component of many COX inhibitors, often involves multi-step pathways. A common and established method is the Knorr pyrazole (B372694) synthesis. nih.gov This process typically involves the cyclization of dioxobutanoate derivatives with hydrazine (B178648) hydrate (B1144303) or substituted phenylhydrazine (B124118) hydrochloride in glacial acetic acid. nih.gov For instance, the reaction with hydrazine hydrate can lead to both cyclization and the formation of hydrazide derivatives. nih.gov
In the broader context of synthesizing selective COX-2 inhibitors with diarylheterocyclic scaffolds, regioselective cyclization is a key step. acs.org This can be achieved by reacting a substituted phenylhydrazine, such as 4-methylsulfonylphenylhydrazine or 4-amidosulfonylphenylhydrazine, with a β-diketone. acs.org This foundational reaction sets the stage for further modifications and the introduction of various functional groups to modulate the compound's activity and selectivity.
Another example is the synthesis of thiadiazole-linked pyrazole benzenesulfonamide (B165840) derivatives. This involves the condensation of aldehydic pyrazole with an aryl-substituted thiadiazole amine, followed by a Schiff base reaction. orientjchem.org
Novel Chemical Transformations and Intermediate Compounds
The synthesis of complex molecules like this compound and its analogues often necessitates the development of novel chemical transformations and the isolation of key intermediate compounds. For example, in the synthesis of certain quinazoline (B50416) derivatives, a crucial intermediate, (E)-4-chloro-2-styrylquinazoline, is prepared from commercially available anthranilic acid. acs.orgnih.gov This involves treatment with acetic anhydride, followed by a reaction with benzaldehyde (B42025) in acetic acid, and subsequent exposure to phosphoryl chloride. acs.orgnih.gov
The synthesis of dual COX-2/sEH inhibitors containing a 1,5-diarylpyrazole and a urea (B33335) moiety starts from common intermediates prepared by the regioselective cyclization of a substituted phenylhydrazine with a β-diketone. acs.org These intermediates are then used to link the pyrazole and urea fragments through non-cleavable methylene (B1212753) chains. acs.org
Furthermore, the synthesis of thiadiazole-thiazolidinone hybrids involves the efficient synthesis of 5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-amine, which is then chloroacetylated and cyclized to form a key 4-thiazolidinone (B1220212) intermediate. nih.gov This intermediate subsequently undergoes Knovenagel condensation with various aldehydes to produce the final compounds. nih.gov
Development and Characterization of Analogues and Derivatives
The development of analogues and derivatives of a lead compound is a critical process in medicinal chemistry, aimed at enhancing desired therapeutic properties while minimizing undesirable side effects.
Design Strategies for Modulating Selectivity and Potency
A primary goal in the design of COX inhibitors is to achieve selectivity for the COX-2 isoform over COX-1, which is associated with a reduced risk of gastrointestinal side effects. pnas.org The presence of a larger binding pocket in COX-2 compared to COX-1, due to the substitution of isoleucine in COX-1 with valine in COX-2, provides a structural basis for designing selective inhibitors. pnas.org
Structure-activity relationship (SAR) studies have revealed that the presence of specific functional groups can significantly influence selectivity and potency. For example, a methylsulfonylphenyl group attached to a diarylheterocycle is a common feature in many selective COX-2 inhibitors. ijpda.org The addition of a polar substituent, such as a propionic acid at a specific position on the pyrazole ring, can enhance selectivity by interacting with amino acid residues unique to the COX-2 active site. pnas.org
The modification of existing non-selective NSAIDs is another strategy. For instance, lengthening the carboxyl side chain of indomethacin (B1671933) has been explored to increase COX-2 selectivity. ijpda.org
| Compound/Series | Design Strategy | Key Findings | Reference |
| Pyrazole Derivatives | Addition of a polar substituent (propionic acid) to the pyrazole ring. | Improved selectivity and affinity for the alternative binding site in COX-2. pnas.org | pnas.org |
| Indomethacin Analogues | Lengthening of the carboxyl side chain. | Increased COX-2 selectivity. ijpda.org | ijpda.org |
| Diarylheterocycles | Incorporation of a 4-methylsulfonylphenyl group. | Essential for good activity and selectivity. ijpda.org | ijpda.org |
| Pyrazole Derivatives | Sulfonamide substitution on the N-phenyl ring. | Higher COX-2 inhibitory activity. tandfonline.com | tandfonline.com |
Incorporation of Specific Pharmacophores and Heterocyclic Systems (e.g., pyrazole, pyridazinone, thiadiazole, quinazoline)
The incorporation of various heterocyclic systems is a cornerstone of modern drug design, providing a scaffold for diverse chemical modifications.
Pyrazole: The pyrazole scaffold is a well-established and widely explored heterocyclic system for anti-inflammatory activity. sci-hub.se Many potent and selective COX-2 inhibitors, including celecoxib (B62257), are based on a 1,5-diarylpyrazole skeleton. nih.govacs.org The synthesis of pyrazole-based compounds often utilizes the Knorr pyrazole synthesis. nih.gov
Pyridazinone: Pyridazinone derivatives have been developed as selective COX-2 inhibitors. rsc.orgaphrc.org A series of pyridazinone derivatives bearing an aryl or pyridyl moiety linked through an ethenyl spacer at position-6 have shown potent COX-2 inhibitory activity. aphrc.org Some of these compounds exhibited superior anti-inflammatory effects compared to indomethacin and celecoxib in vivo, without causing gastric ulceration. aphrc.org
Thiadiazole: Thiadiazole-containing compounds have been synthesized and evaluated as COX inhibitors. orientjchem.orgresearchgate.net For instance, a series of thiadiazole-linked pyrazole benzenesulfonamide derivatives were synthesized, with some compounds showing significant anti-inflammatory and analgesic activity. orientjchem.org Additionally, thiadiazole-thiazolidinone hybrids have been developed as dual inhibitors of COX-2 and 15-lipoxygenase. nih.gov
Quinazoline: Quinazoline derivatives have been investigated for their anti-inflammatory properties, with some showing selective COX-1 or COX-2 inhibition. acs.orgnih.govresearchgate.nettandfonline.com The synthesis of these compounds often starts from anthranilic acid derivatives. dnu.dp.ua The inclusion of a sulfonamide substituent in quinazolinone derivatives has been shown to confer specific COX-2 inhibitory efficacy. researchgate.net
Synthesis of Prodrugs and Targeted Delivery Systems
To enhance the therapeutic index and overcome limitations such as poor solubility or systemic side effects, prodrug and targeted delivery strategies are employed.
Prodrugs: A series of pyrazole ester prodrugs have been synthesized and found to be potent inhibitors of the COX-2 enzyme. jst.go.jpnih.gov For example, prodrugs of a benzotiophenyl-substituted pyrazole with a carboxylic acid showed a better anti-inflammatory effect than celecoxib. frontiersin.org The rationale behind this approach is to modify the parent drug in such a way that it is inactive until it is metabolized to the active form at the desired site of action.
Targeted Delivery Systems: Various new delivery systems are being explored to achieve site-specific delivery of COX-2 inhibitors, thereby reducing the required dose and minimizing adverse effects. nih.gov These systems include nanoparticles, microparticles, microemulsions, and nanogels. nih.gov For instance, etoricoxib, a selective COX-2 inhibitor, has been loaded into electrospun fibrous meshes to create a drug delivery system for intestinal inflammatory disorders. uminho.ptnih.gov This system allows for a controlled release of the drug, potentially reducing systemic side effects. uminho.ptnih.gov Similarly, celecoxib-loaded hyaluronan nanocapsules have shown improved entrapment efficiency and release time. tandfonline.com
Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the detailed outline provided. The search results indicate a significant lack of in-depth, publicly accessible research on this specific compound.
Searches for "this compound" and its potential variations primarily lead to listings on chemical supplier websites. These sources identify a compound, often designated as "COX-2-IN-6" or "compound 10," as a selective cyclooxygenase-2 (COX-2) inhibitor. The available information is generally limited to its inhibitory concentrations (IC50) against COX-1 and COX-2 and a brief note on its investigation for colorectal cancer chemoprevention. medchemexpress.commedchemexpress.cnapexbt.com
Crucially, there is no retrievable scientific literature detailing the key aspects requested in the user's outline, including:
Synthesis and Structural Analogues: No published methods for the synthesis of "this compound" or the development of its structural analogues were found.
Structure-Activity Relationship (SAR) Studies: There is no available data on the SAR of this specific compound. This includes the identification of structural features responsible for its COX-1/COX-2 selectivity, how molecular modifications affect its inhibitory strength, or the influence of different chemical groups on its biological activity.
Computational and In Silico Approaches: No molecular docking, Density Functional Theory (DFT), or ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction studies specifically concerning "this compound" could be located in the public domain.
The name "this compound" appears to be a research or catalog identifier for a compound that has not been the subject of extensive, peer-reviewed scientific publication. Therefore, the creation of a thorough, informative, and scientifically accurate article focusing solely on this compound, as per the specified detailed structure, cannot be fulfilled at this time.
Preclinical Research Applications and Biological Efficacy
In Vitro Pharmacological Studies
Enzyme inhibition assays are fundamental in early-stage drug discovery to determine a compound's direct inhibitory potency against its target enzymes. For COX inhibitors, these assays typically utilize purified ovine or human recombinant COX-1 and COX-2 enzymes. The activity is often measured by monitoring the oxygen consumption rate or the formation of prostaglandin (B15479496) G2 (PGG2) from the arachidonic acid substrate.
The potency of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce enzyme activity by 50%. A lower IC50 value indicates greater potency. The ratio of IC50 values (IC50 COX-1 / IC50 COX-2) is calculated to determine the compound's selectivity index (SI). nih.gov Compounds with an SI close to 1 are considered non-selective, while those with a high SI are COX-2 selective. nih.gov
Table 1: Representative Inhibitory Activity of Various COX Inhibitors Against Purified COX-1 and COX-2 Enzymes This table presents example data from known compounds to illustrate typical findings from enzyme inhibition assays.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) (COX-1/COX-2) |
|---|---|---|---|
| Etoricoxib | 13.8 | 0.13 | 106 |
| Rofecoxib (B1684582) | 5.6 | 0.16 | 35 |
| Valdecoxib | 3.3 | 0.11 | 30 |
| Celecoxib (B62257) | 3.8 | 0.5 | 7.6 |
| Nimesulide | 7.9 | 1.1 | 7.3 |
| Meloxicam | 2.6 | 1.1 | 2.4 |
| Etodolac | 5.1 | 2.1 | 2.4 |
| Diclofenac | 0.29 | 0.13 | 2.2 |
Data sourced from scientific literature on preclinical profiles of COX inhibitors. researchgate.net
To assess a compound's efficacy in a more physiologically relevant context, cell-based assays are employed. These assays measure the inhibition of prostaglandin synthesis within intact cells. Human cell lines, such as HEK293 (Human Embryonic Kidney 293) cells, or immune cells like THP-1 monocytes and macrophages, are commonly used. mdpi.com
In these experiments, cells are typically stimulated to induce COX enzyme expression and activity. For instance, lipopolysaccharide (LPS) is often used to induce COX-2 expression in monocytes or macrophages. mdpi.comoup.com The cells are then treated with various concentrations of the inhibitor, and the concentration of prostaglandins (B1171923), most commonly Prostaglandin E2 (PGE2), in the cell culture medium is quantified using methods like enzyme-linked immunosorbent assay (ELISA). mdpi.com A reduction in PGE2 levels indicates successful inhibition of the COX pathway within the cellular environment.
Beyond prostaglandin synthesis, the anti-inflammatory potential of COX inhibitors is evaluated by their ability to modulate other key inflammatory mediators in relevant cell types, such as macrophages and microglial cells. nih.gove-century.us When activated by stimuli like LPS, these cells produce a range of pro-inflammatory molecules, including reactive oxygen species (ROS), nitric oxide (NO), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govnih.govresearchgate.net
Preclinical studies have shown that inhibiting the COX-2 pathway can lead to a downstream reduction in the production of these inflammatory markers. For example, in LPS-stimulated BV2 microglial cells, specific COX-2 inhibitors have been shown to suppress the upregulation of IL-6, IL-1β, and TNF-α at both the mRNA and protein levels. e-century.usresearchgate.net This suggests that the anti-inflammatory effects of COX inhibitors extend beyond the direct blockade of prostanoid production to the broader modulation of the inflammatory cascade. researchgate.net
The role of COX enzymes, particularly COX-2, in promoting cell proliferation and survival is well-established in various cancer models. mdpi.com Consequently, a key area of preclinical research is to assess the anti-proliferative effects of COX inhibitors on cancer cell lines. Commonly used models include colorectal cancer cells (e.g., HT-29, HCT 116) and pancreatic cancer cells (e.g., BxPC-3), where COX-2 is often overexpressed. mdpi.comaacrjournals.org
Studies demonstrate that both non-selective and selective COX inhibitors can produce a dose-dependent inhibition of cell proliferation in these cancer cell lines. aacrjournals.org Research has also highlighted a role for COX-1 in tumor progression; specific downregulation of COX-1 in HCT 116 and HT-29 cells has been shown to significantly inhibit cell proliferation and induce cell cycle arrest. spandidos-publications.com These findings support the investigation of COX inhibitors as potential chemopreventive or therapeutic agents in oncology. aacrjournals.orgspandidos-publications.com
Table 2: Effects of COX Inhibition on Proliferation in Various Cancer Cell Lines
| Cell Line | Cancer Type | Typical Finding with COX Inhibitors |
|---|---|---|
| HT-29 | Colorectal Carcinoma | Inhibition of cell proliferation. spandidos-publications.com |
| HCT 116 | Colorectal Carcinoma | Inhibition of cell proliferation and G0/G1 arrest. spandidos-publications.com |
| BxPC-3 | Pancreatic Adenocarcinoma | Dose-dependent inhibition of cell proliferation. aacrjournals.org |
In the context of neuroinflammation, which is implicated in neurodegenerative diseases, the roles of COX-1 and COX-2 are studied in specific central nervous system (CNS) cell types. nih.govnih.gov COX-1 is predominantly expressed in microglia, the resident immune cells of the brain, while COX-2 is constitutively expressed in neurons and is induced during inflammatory events. nih.govnih.gov
Research using in vitro and in vivo models indicates that COX-1 in microglia is a major driver of the neuroinflammatory response. nih.gov Conversely, neuronal COX-2 activity is linked to synaptic plasticity but can also contribute to neuronal damage in acute excitotoxic injury. nih.gov Studies on animal models of Parkinson's disease have shown that selective inhibition of COX-2 can alleviate microglial activation and mitigate the progressive loss of dopaminergic neurons. nih.gov These distinct roles suggest that selective targeting of COX isoforms may be a viable therapeutic strategy for neurodegenerative disorders with an inflammatory component. nih.govnih.gov
The human whole blood assay is a robust ex vivo method used to determine the inhibitory activity and selectivity of a COX inhibitor in a complex biological matrix. oup.compnas.org This assay offers an advantage over purified enzyme systems by accounting for factors like plasma protein binding. nih.gov
The methodology involves two parallel measurements from whole blood samples:
COX-1 Activity: Measured by allowing the blood to clot, which triggers platelet activation and subsequent production of thromboxane (B8750289) B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2. oup.com
COX-2 Activity: Measured by stimulating the blood with LPS to induce COX-2 in monocytes, followed by quantification of PGE2 production. oup.com
By determining the IC50 values for the inhibition of both TXB2 and PGE2 production, a COX-2/COX-1 selectivity ratio can be calculated. This assay is considered to have high clinical relevance for predicting the gastrointestinal side-effect profile of nonsteroidal anti-inflammatory drugs (NSAIDs). pnas.org
Based on a thorough review of available scientific literature, there is no specific preclinical research data for the compound designated "Cox-1/2-IN-6" corresponding to the detailed outline provided.
Information available from chemical suppliers identifies this compound (also known as compound 4h; CAS No. 327024-84-0) as a potent dual inhibitor of the cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, with IC50 values of 68 nM and 91 nM, respectively. Its potential application is noted for the study of inflammatory diseases.
However, no published in vivo studies were found that detail its efficacy in the specific preclinical models requested:
Anti-inflammatory efficacy in rodent models (e.g., carrageenan-induced paw edema, pyresis).
Anticancer potential in xenograft and transgenic models (e.g., APCmin/+ mice, HNSCC, CRC xenografts), including data on tumor growth inhibition, modulation of inflammation and angiogenesis, or its use in molecular imaging.
Efficacy in neuroinflammatory disease models (e.g., LPS-induced neuroinflammation, MPTP model).
Due to the absence of specific research findings and data for this compound in these areas, it is not possible to generate the requested article with scientifically accurate and detailed information as per the provided outline. The creation of content for these sections without supporting data would constitute a scientific fabrication. Further research and publication of preclinical trials are required to elucidate the biological efficacy and potential therapeutic applications of this specific compound.
In Vivo Efficacy in Disease Models
Neuroinflammatory Disease Models (e.g., LPS-induced neuroinflammation, MPTP model)
Impact on Microglial Activity and Inflammatory Mediators in the CNS
Research into the effects of inhibiting COX enzymes, the targets of this compound, has shed light on the complex role of these enzymes in the central nervous system. COX-1 is predominantly found in microglia, the resident immune cells of the CNS. mdpi.com This localization suggests that COX-1 is a primary driver of neuroinflammatory processes. mdpi.com In response to inflammatory stimuli, such as lipopolysaccharide (LPS), activated microglia contribute to the production of various pro-inflammatory and neurotoxic mediators. mdpi.comoup.com Studies on COX-1 inhibition have demonstrated a decrease in glial activation and a reduction in inflammatory mediators like prostaglandin E2 (PGE2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). mdpi.com This reduction in inflammatory markers is a crucial factor in mitigating the secondary progression of inflammatory reactions and oxidative damage within the CNS. mdpi.com
Conversely, COX-2 is typically expressed in neurons and is involved in synaptic activity and plasticity. mdpi.com While it can be induced by inflammatory stimuli, its role in neuroinflammation is multifaceted and can even be neuroprotective. mdpi.com Therefore, the dual inhibition of both COX-1 and COX-2 by a compound like this compound would be expected to primarily temper the neuroinflammatory response driven by microglial COX-1, while potentially also influencing neuronal COX-2 activity.
Effects on Neuronal Function and Neuroprotection
The influence of COX inhibitors on neuronal function and neuroprotection is intricate, largely due to the distinct roles of COX-1 and COX-2. While COX-1 inhibition is primarily associated with dampening neuroinflammation, the effects of COX-2 inhibition are more nuanced. mdpi.com COX-2, being constitutively expressed in glutamatergic neurons in areas like the cerebral cortex and hippocampus, plays a physiological role in synaptic plasticity. nih.gov
However, under pathological conditions, COX-2 activity can contribute to neuronal damage. nih.gov Some research indicates that selective COX-2 inhibition can be neuroprotective in models of direct neuronal injury, such as ischemia. mdpi.com This protection is thought to be related to the modulation of glutamate (B1630785) excitotoxicity and neuronal cell death. nih.gov In contrast, other studies suggest that COX-2 can also mediate neuroprotective effects, potentially through the production of specific neuroprotective lipid mediators. mdpi.commdpi.com Given that this compound inhibits both isoforms, its net effect on neuronal function and neuroprotection would likely depend on the specific pathological context and the relative contributions of COX-1-mediated inflammation and COX-2 activity in neurons.
In Vivo Studies in Other Disease Models
Modulation of Host Response and Inflammatory Markers in Influenza A Viral Infection
The role of COX enzymes has been investigated in the context of influenza A viral infection, providing insights into how a dual inhibitor like this compound might modulate the host response. Studies in mouse models have revealed that COX-1 and COX-2 play differing roles during infection. Pharmacological inhibition of COX-1 was found to be detrimental to the host, leading to increased mortality and more severe illness. phcogj.com In contrast, inhibition of COX-2 did not significantly alter the severity of the disease. phcogj.com
Treatment with a COX-1 inhibitor was associated with a significant attenuation of certain inflammatory markers, such as TNF-α and G-CSF, but also a decrease in the chemokine KC. ualberta.ca Interestingly, levels of IL-6 were lower in the COX-2 inhibitor group compared to both the control and COX-1 inhibitor groups. ualberta.ca These findings suggest that while COX-1 plays a critical role in the host's ability to manage influenza A infection, both enzymes are involved in modulating the complex inflammatory cascade that occurs during the viral challenge. phcogj.comualberta.ca
Therapeutic Research Potential and Future Directions
Investigational Therapeutic Avenues
The inhibition of COX enzymes, particularly the inducible COX-2 isoform, is a focal point of research for managing diseases driven by inflammation and abnormal cell proliferation.
Overexpression of the COX-2 enzyme is a well-established factor in the development of colorectal cancer (CRC). medchemexpress.comresearchgate.net This has led to significant interest in selective COX-2 inhibitors as agents for chemoprevention. A notable compound in this area is COX-2-IN-6, an orally active and gut-restricted selective COX-2 inhibitor developed specifically for the chemoprevention of colorectal cancer. preprints.org
Preclinical studies have demonstrated the targeted efficacy of COX-2-IN-6. In an APCmin/+ mouse model, a common model for studying intestinal adenoma formation, oral administration of COX-2-IN-6 was shown to inhibit the progression of adenomas and extend survival. preprints.org The compound exhibits high selectivity for the COX-2 enzyme, which is crucial for minimizing side effects associated with non-selective COX inhibition. preprints.org Its gut-restricted nature is particularly advantageous, as it allows for high concentrations in the colon with low systemic exposure, potentially reducing risks associated with systemic COX-2 inhibition. preprints.org
| Target | Measurement | Value |
|---|---|---|
| Human COX-2 Enzyme | IC₅₀ | 0.84 μM preprints.org |
| Human COX-1 Enzyme | IC₅₀ | >50 μM preprints.org |
| COX-2 Driven PGE₂ Synthesis | IC₅₀ | 0.60 μM preprints.org |
| COX-1 Driven PGE₂ Synthesis | IC₅₀ | >50 μM preprints.org |
| COX-2 Enzyme | Ki | 69 nM preprints.org |
While COX inhibitors are staples in pain management, their role in chronic inflammatory diseases is a significant area of research. frontiersin.org Prostaglandins (B1171923), the products of the COX pathway, are key mediators in inflammatory processes. nih.govpnas.org Selective COX-2 inhibitors are used for their anti-inflammatory effects in conditions like osteoarthritis, with the benefit of reduced gastrointestinal side effects compared to non-selective NSAIDs. frontiersin.org Research continues to explore their utility in other chronic inflammatory diseases where the COX-2 pathway plays a pathological role. nih.govnih.govplos.org
A growing body of evidence links neuroinflammation to the pathophysiology of various neuropsychiatric and neurodegenerative disorders. The COX-2 enzyme is upregulated in the brain in several of these conditions and is implicated in processes like glutamate (B1630785) excitotoxicity and neuronal cell death.
Depression and Schizophrenia: Studies have found elevated levels of pro-inflammatory markers in patients with major depression and schizophrenia. This has prompted investigation into anti-inflammatory agents, including selective COX-2 inhibitors, as potential adjunctive therapies to improve symptoms and treatment outcomes.
Alzheimer's Disease: In Alzheimer's disease, neuroinflammation is considered a core component of the disease's progression. While much focus has been on COX-2, recent research also highlights a significant role for the COX-1 isoform, which is constitutively expressed in microglia, the brain's resident immune cells. Inhibition of COX-1 in preclinical models has been shown to reduce neuroinflammatory signaling and cognitive decline, suggesting that targeting either or both COX isoforms may be a viable therapeutic strategy.
Parkinson's Disease: In Parkinson's disease, robust microglial activation and increased COX-2 expression are observed in affected brain regions. COX-2 is believed to amplify the inflammatory response, contributing to the progressive loss of dopaminergic neurons. Studies in animal models suggest that COX-2 inhibition may slow the neurodegenerative process, supporting its investigation as a potential disease-modifying therapy.
| Disorder | Implicated COX Isoform(s) | Therapeutic Rationale |
|---|---|---|
| Alzheimer's Disease | COX-1 (in microglia), COX-2 (in neurons) | Reduce microglial activation and neuroinflammatory signaling. |
| Parkinson's Disease | COX-2 (in dopaminergic neurons) | Mitigate oxidative damage and slow neuronal loss. |
| Depression/Schizophrenia | COX-2 | Reduce central inflammation as an adjunct to standard therapies. |
Exploration of Multi-Targeting Approaches
As the complexity of disease pathways is better understood, there is growing interest in developing drugs that can modulate multiple targets simultaneously. This multi-targeting strategy aims to enhance therapeutic efficacy and reduce the potential for drug resistance.
Tumor necrosis factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that plays a central role in many inflammatory diseases and cancers. There is a significant interplay between the COX-2 and TNF-α pathways; for instance, TNF-α can induce the expression of COX-2. pnas.org Therefore, the simultaneous inhibition of both COX-2 and TNF-α is a promising therapeutic strategy. Developing single molecules capable of dual inhibition could offer a more potent anti-inflammatory effect than targeting either pathway alone, representing an innovative approach for treating complex inflammatory disorders.
Combined COX and Lipoxygenase (LOX) Pathway Modulation
The modulation of both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways presents a promising area of therapeutic research. nih.govmdpi.com These two enzymatic pathways are critical in the metabolism of arachidonic acid, leading to the production of pro-inflammatory eicosanoids such as prostaglandins (PGs) and leukotrienes (LTs). nih.govgazimedj.com Dual inhibition of both COX and LOX pathways is believed to offer a broader anti-inflammatory effect and potentially a safer alternative to selective COX-2 inhibitors by mitigating the risks associated with unimpeded leukotriene production. nih.govtandfonline.com
The rationale for dual inhibition stems from the intricate cross-talk between the COX and LOX pathways in inflammatory processes. Inhibition of one pathway can lead to the shunting of the arachidonic acid substrate to the other, potentially exacerbating certain inflammatory responses. nih.gov By simultaneously blocking both pathways, a more comprehensive suppression of inflammatory mediators can be achieved. nih.gov Research into dual COX/LOX inhibitors has shown potential in various inflammatory conditions and some cancers, where both prostaglandins and leukotrienes play significant roles in disease progression. mdpi.comgazimedj.comnih.gov
Synergistic Effects with Other Therapeutic Modalities (e.g., radiotherapy)
The combination of COX-2 inhibitors with radiotherapy has demonstrated synergistic anti-tumor effects in preclinical models. nih.govresearchgate.net This enhanced therapeutic outcome is attributed to several mechanisms, primarily related to the role of COX-2 in tumor biology and its response to radiation. nih.govoup.com
COX-2 is often overexpressed in various tumors and is associated with increased angiogenesis, tumor growth, and resistance to apoptosis. nih.gov Radiotherapy, a cornerstone of cancer treatment, induces cellular damage, but its efficacy can be limited by tumor repair mechanisms and the pro-survival signaling pathways activated in response to radiation-induced stress. COX-2-derived prostaglandins, particularly PGE2, have been identified as key survival factors for both tumor cells and their associated vasculature following radiation exposure. unibe.ch
By inhibiting COX-2, the production of these pro-survival prostaglandins is reduced, thereby sensitizing tumor cells to the cytotoxic effects of radiation. oup.comfrontiersin.org Furthermore, COX-2 inhibitors can disrupt the tumor vasculature, making it more susceptible to radiation damage. nih.govunibe.ch This combined approach has been shown to lead to a significant reduction in tumor volume and growth compared to either treatment alone. nih.govresearchgate.net The level of COX-2 expression in tumors may also serve as a predictive biomarker for the response to radiotherapy. oup.com
| Therapeutic Modality | Mechanism of Synergy with COX-2 Inhibition | Observed Outcome |
| Radiotherapy | Inhibition of COX-2-derived pro-survival prostaglandins (e.g., PGE2). Disruption of tumor vasculature. | Enhanced tumor cell killing, reduced tumor volume and growth. |
Challenges and Opportunities in Inhibitor Design
Achieving Optimized Selectivity and Potency
A primary challenge in the design of COX inhibitors is achieving an optimal balance between selectivity for the COX-2 isoform and potent inhibitory activity. tandfonline.comnih.gov While selective COX-2 inhibitors were developed to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 isoform, concerns have arisen regarding cardiovascular risks associated with high COX-2 selectivity. nih.govmdpi.commdpi.com
The structural differences between the active sites of COX-1 and COX-2 have been exploited to design selective inhibitors. acs.org However, finding novel scaffolds that maintain a favorable therapeutic window with the right balance of COX-1 and COX-2 inhibition remains a significant hurdle. tandfonline.com The goal is to develop compounds that are potent against the inflammation-associated COX-2 enzyme while minimizing effects on the physiologically important COX-1 enzyme, yet avoiding the potential cardiovascular complications of overly selective COX-2 inhibition. nih.govnih.gov Researchers are exploring various chemical structures and modifications to fine-tune this selectivity and potency profile. nih.govacs.org
| Inhibitor Type | Primary Target(s) | Therapeutic Goal | Key Challenge |
| Non-selective NSAIDs | COX-1 and COX-2 | Anti-inflammatory, analgesic | Gastrointestinal side effects |
| Selective COX-2 Inhibitors (Coxibs) | COX-2 | Anti-inflammatory with reduced GI toxicity | Potential cardiovascular risks |
| Dual COX/LOX Inhibitors | COX and LOX pathways | Broad-spectrum anti-inflammatory | Optimizing dual pathway inhibition |
| Partially Selective Inhibitors | Higher selectivity for COX-2 over COX-1 | Balanced efficacy and safety profile | Fine-tuning the selectivity ratio |
Designing Compounds with Favorable Pharmacokinetic Profiles in Research Models
Beyond achieving desired selectivity and potency, a critical aspect of inhibitor design is ensuring a favorable pharmacokinetic profile in research models. oup.comacs.org This encompasses the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, which collectively determine its bioavailability and duration of action in a biological system. adelphi.edu
Developing inhibitors with good ADME properties is essential for translating in vitro activity into in vivo efficacy. oup.comadelphi.edu A compound with high potency in an enzymatic assay may fail in animal models if it is poorly absorbed, rapidly metabolized, or does not reach the target tissue in sufficient concentrations. oup.comresearchgate.net Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a crucial tool in this process, helping to establish a relationship between drug concentration and its pharmacological effect over time. oup.comnih.gov This modeling can help predict the effective dose and dosing regimen in humans based on preclinical data. oup.comresearchgate.net The challenge lies in designing molecules that not only bind effectively to the target enzyme but also possess the physicochemical properties necessary for optimal pharmacokinetic behavior in complex biological systems. acs.org
Advanced Methodologies for Future Research
Application of Advanced Computational Chemistry and AI in Drug Discovery
The integration of advanced computational chemistry and artificial intelligence (AI) is revolutionizing the drug discovery process for COX inhibitors. tandfonline.comadelphi.edu These in silico methods accelerate the identification and optimization of lead compounds by enabling rapid screening of large virtual libraries and predicting the binding affinity and selectivity of potential inhibitors. mdpi.comadelphi.edu
Structure-based drug design, a key computational approach, utilizes the three-dimensional structures of COX-1 and COX-2 to design molecules that fit precisely into the active site of the target enzyme. mdpi.comresearchgate.net Molecular docking and molecular dynamics simulations are employed to predict the binding modes and stability of ligand-protein complexes, providing insights into the molecular interactions that govern inhibitory activity. mdpi.comadelphi.edu
Furthermore, machine learning and AI algorithms are being used to develop predictive models for the bioactivity and pharmacokinetic properties of novel compounds. adelphi.edunih.gov These models are trained on large datasets of known inhibitors and their experimental activities, allowing for the identification of key molecular features required for potent and selective COX-2 inhibition. adelphi.edu Explainable AI (XAI) methods are also being used to interpret these models, providing a deeper understanding of the structure-activity relationships. adelphi.edu These advanced computational tools not only expedite the discovery of new inhibitor scaffolds but also aid in the refinement of existing ones to improve their therapeutic profiles. tandfonline.commdpi.com
Development of Novel Preclinical Models for Mechanistic Studies
The investigation of a dual COX inhibitor like Cox-1/2-IN-6 would necessitate a range of preclinical models to dissect its precise mechanism of action and therapeutic potential. While specific studies employing this compound are not documented in available literature, the development of sophisticated preclinical models is crucial for advancing our understanding of COX biology and the effects of its inhibitors.
Future research on compounds such as this compound would likely involve:
Genetically Modified Animal Models: The use of COX-1 or COX-2 knockout mice has been instrumental in delineating the individual physiological and pathological roles of these isoforms. Such models would be essential to understand the specific contributions of each enzyme in disease processes and how a dual inhibitor like this compound modulates these effects.
Humanized Mouse Models: To better translate preclinical findings to human applications, the development of mice with humanized immune systems or specific human genes related to inflammation would provide a more accurate platform for testing the efficacy and safety of novel COX inhibitors.
Organoid and "In Vitro" 3D Models: Advanced in vitro models, such as organoids derived from patient tissues, can offer a more physiologically relevant system to study the effects of this compound on specific cell types and disease pathologies, reducing the reliance on animal models.
Specialized Disease Models: Depending on the therapeutic target, specific and refined animal models of diseases like inflammatory bowel disease, neuroinflammation, or specific cancers would be required to evaluate the therapeutic window and mechanistic underpinnings of a dual COX-1/2 inhibitor.
Elucidation of Unrecognized Roles of COX Isoforms and Metabolites
The classical understanding of COX-1 as a constitutive "housekeeping" enzyme and COX-2 as an inducible enzyme in inflammation has evolved significantly. Research continues to uncover previously unrecognized roles for both isoforms and their metabolic products, the prostaglandins. A dual inhibitor like this compound could be a valuable tool in these investigations.
Key areas for future research to elucidate unrecognized roles include:
Neuroinflammation and Neurodegeneration: While COX-2 has been a primary focus in brain inflammation, emerging evidence points to a significant role for COX-1 in microglia activation and the progression of neurodegenerative diseases. A dual inhibitor could help to clarify the interplay between these two isoforms in various neurological conditions.
Cancer Biology: Both COX-1 and COX-2 have been implicated in tumorigenesis, with their roles varying depending on the cancer type and stage. Investigating the effects of dual inhibition could reveal novel therapeutic strategies by targeting both constitutive and inducible pro-tumorigenic pathways.
Resolution of Inflammation: Prostaglandins are not only pro-inflammatory but also play a crucial role in the resolution phase of inflammation. Further studies are needed to understand how inhibiting both COX isoforms with a compound like this compound affects the delicate balance between the initiation and resolution of inflammatory responses.
Metabolomics Approaches: Utilizing advanced metabolomics, researchers can identify novel bioactive lipid metabolites downstream of COX-1 and COX-2. Studying how these metabolite profiles are altered by a dual inhibitor can uncover new signaling pathways and cellular functions regulated by cyclooxygenases.
The table below summarizes the key characteristics of the COX isoforms, highlighting the complexity that necessitates further research with specific inhibitors.
| Feature | COX-1 | COX-2 |
| Expression | Constitutive in most tissues | Inducible by inflammatory stimuli, cytokines, and growth factors. Constitutively expressed in some tissues like the brain and kidneys. |
| Primary Role | "Housekeeping" functions such as gastrointestinal protection and platelet aggregation. | Pro-inflammatory responses, pain, and fever. |
| Emerging Roles | Neuroinflammation, cancer progression. | Wound healing, resolution of inflammation, synaptic plasticity. |
Q & A
Basic Research Questions
Q. How can the selectivity of Cox-1/2-IN-6 for COX-1 versus COX-2 be experimentally validated?
- Methodological Answer : Use in vitro enzymatic assays with purified COX-1 and COX-2 isoforms to measure IC50 values. Compare inhibition kinetics using fluorometric or colorimetric substrates (e.g., arachidonic acid conversion to prostaglandins). Include controls with known selective inhibitors (e.g., aspirin for COX-1, celecoxib for COX-2) to validate assay conditions. Replicate results across multiple batches to account for enzyme lot variability .
Q. What experimental models are appropriate for assessing this compound’s anti-inflammatory efficacy?
- Methodological Answer : Employ in vivo models such as carrageenan-induced paw edema (acute inflammation) or collagen-induced arthritis (chronic inflammation). Measure prostaglandin E2 (PGE2) levels in tissue homogenates via ELISA to correlate inhibition with COX activity. Include histopathological analysis of inflamed tissues to evaluate cellular responses .
Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?
- Methodological Answer : Follow standardized protocols for compound synthesis, including detailed reaction conditions (temperature, solvent, catalysts). Characterize purity via HPLC (>95%) and structural identity using NMR and high-resolution mass spectrometry. Document batch-specific variations in supplementary materials to enable replication .
Advanced Research Questions
Q. How should researchers address discrepancies between this compound’s in vitro potency and in vivo efficacy?
- Methodological Answer : Investigate pharmacokinetic factors (e.g., bioavailability, metabolic stability) using LC-MS/MS to measure plasma/tissue concentrations. Conduct ex vivo COX activity assays in target tissues to confirm target engagement. Consider species-specific differences in enzyme expression or off-target effects .
Q. What statistical approaches are recommended for analyzing contradictory data on COX-1 expression and therapeutic outcomes?
- Methodological Answer : Apply multivariate regression to control for confounding variables (e.g., tumor microenvironment, genetic heterogeneity). Use public gene expression datasets (e.g., Oncomine) to validate correlations between COX-1 levels and clinical outcomes. Employ sensitivity analyses to assess robustness of findings .
Q. How can longitudinal studies be designed to evaluate this compound’s long-term safety and efficacy?
- Methodological Answer : Adopt a randomized controlled trial (RCT) design with endpoints such as gastrointestinal toxicity (e.g., ulcer incidence) and cardiovascular events. Follow participants for ≥9 months, mirroring the VIGOR study’s methodology. Include interim analyses to adjust for emerging risks .
Q. What strategies mitigate off-target effects in this compound pharmacological profiling?
- Methodological Answer : Screen against panels of related enzymes (e.g., lipoxygenases, cytochrome P450 isoforms) using high-throughput assays. Use CRISPR-edited cell lines (e.g., COX-1/2 knockout models) to isolate compound-specific effects. Cross-validate findings with computational docking studies to predict binding affinities .
Methodological Guidance for Data Interpretation
Q. How should researchers handle variability in IC50 values across studies?
- Methodological Answer : Standardize assay conditions (pH, temperature, substrate concentration) and report them transparently. Use inter-laboratory validation through collaborative studies. Apply meta-analysis techniques to aggregate data and identify sources of heterogeneity (e.g., assay type, cell lines) .
Q. What ethical considerations are critical when designing studies involving this compound?
- Methodological Answer : Disclose potential conflicts of interest (e.g., funding sources) and adhere to institutional review board (IRB) protocols for animal/human studies. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions and ensure ethical alignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
